BIIE-0246

Beschreibung

BIIE-0246 is a potent, selective non-peptide antagonist of the neuropeptide Y (NPY) Y2 receptor (NPY2R). It exhibits high specificity, with an IC50 of 15 nM for inhibiting [¹²⁵I]PYY3-36 binding to rat NPY2R . Its non-peptide structure enhances stability and bioavailability compared to peptide-based antagonists, making it a valuable tool for studying Y2 receptor-mediated physiological processes. This compound has been utilized in research on colonic motility, ethanol consumption, nasal epithelial responses, and anxiety-related behaviors, demonstrating its versatility in both peripheral and central nervous system studies .

Eigenschaften

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H57N11O6/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53)/t40-,43?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJAXPUYVJKAAA-JPGJPTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H57N11O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179360 | |

| Record name | BIIE-0246 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

896.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246146-55-4 | |

| Record name | N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]cyclopentaneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246146-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIIE-0246 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246146554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIIE-0246 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIIE-0246 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3Z657H81X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Molecular Characterization

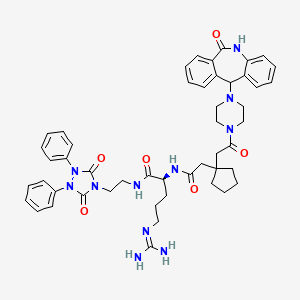

BIIE0246 (CAS No.: 246146-55-4) has a molecular formula of C49H57N11O6 and a molecular weight of 896.06 g/mol. Its structure incorporates a dibenzoazepine core linked to a triazolidinone moiety via a piperazine spacer, which confers selectivity for the Y2 receptor. The canonical SMILES notation is:O=C(CC1(CC(N[C@H](C(NCCN2C(N(C3=CC=CC=C3)N(C4=CC=CC=C4)C2=O)=O)=O)CCC/N=C(N)\N)=O)CCCC1)N5CCN([C@@H](C6=CC=CC=C67)C8=CC=CC=C8NC7=O)CC5.

Physicochemical Properties

BIIE0246 exhibits limited solubility in aqueous buffers, with reported solubilities of <67.2 mg/mL in dimethyl sulfoxide (DMSO) and <23.55 mg/mL in ethanol. Stability assessments recommend storage at -20°C in desiccated conditions to prevent degradation.

Synthetic and Formulation Protocols

Stock Solution Preparation

Stock solutions are typically prepared in DMSO due to the compound’s hydrophobicity. The following table outlines standardized concentrations:

| Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |

|---|---|---|---|

| 1 mM | 1.116 mL | 5.58 mL | 11.16 mL |

| 5 mM | 0.2232 mL | 1.116 mL | 2.232 mL |

| 10 mM | 0.1116 mL | 0.558 mL | 1.116 mL |

In Vivo Formulation Guidelines

For animal studies, BIIE0246 is reconstituted using a stepwise solvent system:

- DMSO Master Liquid : Dissolve the compound in DMSO to achieve a concentrated stock (e.g., 10 mM).

- Dilution with Corn Oil : Combine the DMSO stock with corn oil (typical ratio: 1:3 v/v) to enhance biocompatibility.

- Clarification : Vortex or sonicate the mixture until a clear solution forms, ensuring no precipitate remains.

Critical considerations include avoiding repeated freeze-thaw cycles and using fresh formulations within one month when stored at -20°C.

Receptor Binding Assay Methodologies

Membrane Preparation for Y2 Receptor Studies

Rat brain or human frontal cortex membranes are homogenized in Krebs Ringer phosphate (KRP) buffer (pH 7.4) and centrifuged at 49,000× g for 20 minutes to isolate membrane fractions. Protein concentrations are quantified via the Bradford method using bovine serum albumin (BSA) as a standard.

Competitive Binding Assays

Specific binding to Y2 receptors is quantified using [(125)I]PYY(3–36) as the radioligand. Membranes are incubated with 30 pM [(125)I]PYY(3–36) and increasing concentrations of BIIE0246 (10⁻¹⁰–10⁻⁵ M) for 2 hours at room temperature. Non-specific binding is determined with 1 μM NPY. Filtration through polyethyleneimine-treated glass fiber filters terminates the reaction, and radioactivity is measured via gamma counting. BIIE0246 demonstrates a Ki of 8–15 nM for Y2 receptors, confirming high affinity.

In Vivo Pharmacological Evaluation

Protocol for Feeding Behavior Studies

In satiated rats, intraperitoneal (i.p.) administration of BIIE0246 (1.3 mg/kg) significantly increases food intake, validating its role in modulating post-prandial satiety. The compound attenuates PYY(3–36)-induced feeding suppression at doses as low as 1 nM.

Anxiolytic Activity Assessment

BIIE0246 exhibits anxiolytic-like effects in the elevated plus-maze test. Mice receive daily i.p. injections (1.3 mg/kg) for two weeks, with behavioral outcomes quantified as time spent in open arms versus closed arms.

Analytical Techniques for Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and gradient elution (20–50% acetonitrile in 0.1% trifluoroacetic acid) ensures >95% purity. Retention times and mass spectra (MS) are cross-verified against synthetic standards.

Quantitative Autoradiography

Coronal brain sections (20 μm) are incubated with [(125)I]PYY(3–36) and BIIE0246, followed by exposure to ³H-Hyperfilms. Densitometric analysis using radioactive standards quantifies Y2 receptor density in discrete brain regions.

Analyse Chemischer Reaktionen

BIIE0246 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: BIIE0246 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: BIIE0246 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Neurobiology

BIIE-0246 has been instrumental in studying the neuropeptide Y system, particularly its role in neurotransmission and neuroprotection. Research indicates that this compound acts as a presynaptic autoreceptor limiting further neuropeptide Y release, thus modulating the release of other neurotransmitters such as dopamine and acetylcholine .

Case Study: Neurotransmitter Modulation

In a study involving rat models, this compound was shown to significantly alter neurotransmitter dynamics, providing insights into how neuropeptide Y influences synaptic transmission. The antagonist's ability to selectively inhibit the Y2 receptor without affecting other neuropeptide Y receptors (Y1, Y4, and Y5) makes it a valuable tool for dissecting complex neurochemical pathways .

Metabolic Disorders

This compound has been explored for its potential therapeutic applications in obesity and metabolic disorders. Studies have demonstrated that antagonism of the Y2 receptor can lead to significant changes in body weight regulation and lipid metabolism.

Research Findings: Anti-Obesity Effects

A notable study involved genetically modified mice overexpressing neuropeptide Y. Chronic administration of this compound resulted in altered body composition, promoting lean mass gain while inhibiting fat mass accumulation . This suggests that this compound may serve as a novel therapeutic agent for managing obesity by targeting the neuropeptide Y signaling pathway.

Behavioral Studies

This compound has also been used to investigate behavioral effects related to anxiety and addiction. Its application in animal models has provided insights into the anxiolytic properties of neuropeptide Y signaling.

Case Study: Alcohol Consumption

In experiments with alcohol-dependent rats, administration of this compound resulted in reduced alcohol consumption, indicating its potential role in treating alcohol use disorders. This effect highlights the relevance of neuropeptide Y in addiction behaviors and opens avenues for developing targeted therapies .

Pharmacological Research

As a pharmacological tool, this compound has facilitated numerous studies aimed at understanding receptor-specific actions and interactions within various biological systems.

Table: Summary of this compound Applications

Wirkmechanismus

BIIE0246 exerts its effects by selectively binding to the neuropeptide Y receptor Y2, thereby blocking the action of neuropeptide Y. This inhibition prevents the downstream signaling pathways mediated by the Y2 receptor, which are involved in various physiological processes such as neurotransmitter release, appetite regulation, and stress response . The molecular targets and pathways involved include the inhibition of adenylate cyclase and the modulation of cyclic AMP levels .

Vergleich Mit ähnlichen Verbindungen

Selectivity Profiles

BIIE-0246 vs. BIBP-3226 (NPY1R Antagonist)

- Target Specificity: this compound selectively antagonizes NPY2R with negligible affinity for Y1 and Y5 receptors (IC50 > 10,000 nM for Y1R) . BIBP-3226 is a selective NPY1R antagonist, blocking Y1-mediated effects such as ghrelin-induced colonic motility.

- Functional Differences :

This compound vs. JNJ-5207787 (NPY2R Antagonist)

- JNJ-5207787 is brain-penetrant, enabling systemic administration for studying Y2R in anxiety and feeding behaviors without invasive delivery .

- Research Applications: this compound has been pivotal in elucidating Y2R roles in ethanol binge drinking (e.g., reducing intake in mice at 1 mg i.c.v.) . JNJ-5207787’s BBB penetration expands its utility in chronic models of obesity and anxiety .

Pharmacological and Functional Data

*Reported IC50 for JNJ-5207787 is illustrative; exact values may vary by study.

Structural and Stability Considerations

- Non-Peptide vs. Peptide Antagonists: this compound’s non-peptide structure confers metabolic stability, avoiding rapid degradation seen in peptide antagonists like Neuropeptide Y(3–36) . Peptide-based Y2 antagonists (e.g., PYY3–36) have shorter half-lives, limiting their utility in prolonged studies .

Mechanistic Insights from Comparative Studies

Biologische Aktivität

BIIE-0246 is a potent, selective non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor, which has garnered significant attention due to its implications in various physiological processes, including appetite regulation and metabolic disorders. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies to provide a comprehensive understanding of its effects.

This compound is characterized by its high affinity and selectivity for the Y2 receptor, exhibiting an IC50 value of approximately 15 nM. It demonstrates over 650-fold selectivity for the Y2 receptor compared to Y1, Y4, and Y5 receptors . The compound acts as a competitive antagonist, effectively blocking the binding of NPY to the Y2 receptor without activating it .

Chemical Structure:

- Molecular Formula: C49H57N11O6·2HCl

- Molecular Weight: 896 g/mol

- Polar Surface Area: 219 Ų

In Vitro Studies

Research has shown that this compound effectively inhibits NPY-induced responses in various in vitro assays. For instance, in rat vas deferens and dog saphenous vein bioassays, this compound shifted NPY concentration-response curves rightward, indicating its antagonistic properties with pA2 values of 8.1 and 8.6 respectively .

Table 1: In Vitro Effects of this compound on NPY Responses

| Bioassay | pA2 Value | Effect Observed |

|---|---|---|

| Rat Vas Deferens | 8.1 | Rightward shift in NPY response |

| Dog Saphenous Vein | 8.6 | Rightward shift in NPY response |

| Rat Colon | - | Complete blockade of PYY3–36 contraction |

In Vivo Studies

This compound has been evaluated in various animal models to assess its impact on body composition and metabolic functions. A study involving transgenic mice overexpressing NPY demonstrated that chronic treatment with this compound led to significant changes in body composition, particularly promoting lean mass gain .

Table 2: Effects of this compound on Body Composition in Mice

| Genotype | Treatment Duration | Weight Gain (g) | Lean Mass Gain (g) | Fat Mass Gain (g) |

|---|---|---|---|---|

| WT | 4.5 weeks | Increased | No significant change | No significant change |

| OE-NPY | 4.5 weeks | Increased | Significant increase | No significant change |

Obesity and Metabolic Disorders

In a study focused on obesity management, this compound was administered to genetically obese mice on a high-fat diet. The results indicated that the antagonist could mitigate fat deposition and improve metabolic status by blocking peripheral Y2 receptors . This suggests potential therapeutic applications for this compound in treating obesity-related conditions.

Cardiovascular Effects

Another area of investigation involved the cardiovascular implications of this compound. Studies indicated that administration of the compound could influence heart rate responses during vagal stimulation, suggesting a role for Y2 receptor antagonism in modulating cardiovascular functions .

Q & A

Q. How do I address discrepancies between computational predictions and experimental results for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.